7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Descripción
Propiedades
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O5/c1-10-5-21(6-11(2)27-10)8-13-18-15-14(22(13)7-12(24)9-23)16(25)20(4)17(26)19(15)3/h10-12,23-24H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOKNVFDDHLUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
SMR000048514, also known as F1890-0035, HMS2407J23, or 7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, is a complex compound with a diverse range of targets. The primary target of this compound is the molecular chaperone DnaK. DnaK plays a crucial role in various cellular processes, including protein folding, degradation, and the response to stress conditions.
Mode of Action
The compound interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus. Biofilms are structured communities of bacteria that contribute to antibiotic resistance and infection persistence. By targeting DnaK, SMR000048514 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents.
Result of Action
The primary result of SMR000048514’s action is the inhibition of biofilm formation by Staphylococcus aureus. This can potentially enhance the effectiveness of antimicrobial treatments and reduce the severity and duration of infections.
Actividad Biológica
7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with a morpholine group and a dihydroxypropyl side chain. Understanding its biological activity is crucial for exploring its therapeutic potential.
| Property | Value |
|---|---|
| IUPAC Name | 7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
| Molecular Formula | C16H24N4O4 |
| Molecular Weight | 336.39 g/mol |
| CAS Number | 1005262-35-0 |
| SMILES | CC(C(CO)O)N1CC(CC1)C(=O)N=C(NC(=O)C)C |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may function as an antagonist or inhibitor of specific receptors involved in inflammatory responses and cellular proliferation.
- Antioxidant Activity : The presence of hydroxyl groups in the dihydroxypropyl moiety suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Inhibition of Inflammatory Pathways : Preliminary studies have shown that this compound may inhibit Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are critical in mediating immune responses .
Study 1: In Vitro Analysis of Antiproliferative Effects
A study investigated the antiproliferative effects of the compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited significant dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 to 30 µM across different cell lines.
Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of the compound:
- Methodology : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound followed by stimulation with lipopolysaccharide (LPS).
- Results : The treatment resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that the compound effectively modulates inflammatory responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds.
| Compound Name | IC50 (µM) MCF-7 | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 7-(2,3-Dihydroxypropyl)-... | 20 | Yes | TLR inhibition |
| Compound A | 25 | No | Unknown |
| Compound B | 15 | Yes | NF-kB pathway inhibition |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best understood through comparison with analogs in the purine-2,6-dione and pyrimidin-dione classes. Below is a detailed analysis:
Structural Analogues in the Purine-2,6-dione Class
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione ():
- Key differences :
- The 7-position substituent is a 3-phenylpropyl group (lipophilic) vs. the 2,3-dihydroxypropyl group (hydrophilic) in the target compound.
- The morpholine ring lacks methyl groups at positions 2 and 5.
- Implications :
- The phenylpropyl group in enhances membrane permeability but reduces aqueous solubility compared to the dihydroxypropyl group.
- The absence of methyl groups on the morpholine ring may decrease metabolic stability due to reduced steric hindrance .
7-(2-Hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione ():
- Key differences :
- The 7-position substituent is a 2-hydroxypropyl group (one hydroxyl group) vs. 2,3-dihydroxypropyl (two hydroxyl groups).
- Implications:
- Reduced hydroxylation at position 7 may limit hydrogen-bonding interactions with biological targets.
- The unmethylated morpholine ring may exhibit faster hepatic clearance .
Pyrimidin-dione Analogues ():
Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () share functional group similarities (e.g., hydroxyl and methoxymethyl substituents) but differ in core structure (pyrimidin-dione vs. purine-2,6-dione).
- Methoxymethyl groups in pyrimidin-diones () may confer greater metabolic resistance compared to hydroxyl groups in the target compound .
Disulfide-Linked Purine-2,6-diones ():
Compounds like 8,8’-disulfanediylbis(1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione) () feature disulfide bonds, enabling dimerization.
- Key differences :
Research Findings and Implications
- The 2,3-dihydroxypropyl group in the target compound may improve solubility and target engagement in hydrophilic environments (e.g., renal or pulmonary tissues) compared to and compounds .
- The 2,6-dimethylmorpholin-4-ylmethyl group could enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a limitation observed in unmethylated morpholine derivatives () .
- Structural analogs with pyrimidin-dione cores () or disulfide linkages () exhibit divergent pharmacological profiles, emphasizing the importance of the purine-2,6-dione scaffold in adenosine-related pathways.
Notes
Q & A
Q. How can researchers elucidate degradation pathways under stressed conditions?
- Answer :
- Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂).
- Analyze degradants via LC-QTOF-MS/MS to identify major fragments (e.g., loss of dihydroxypropyl group) .
Key Notes for Methodological Rigor
- Synthesis : Prioritize anhydrous conditions for morpholine alkylation to minimize side reactions .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test, hERG inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
